molecular formula C6H10O2 B7791111 4-Methyl-3-pentenoic acid CAS No. 1866-96-2

4-Methyl-3-pentenoic acid

Cat. No. B7791111
CAS RN: 1866-96-2
M. Wt: 114.14 g/mol
InChI Key: CQJHAULYLJXJNL-UHFFFAOYSA-N
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Description

4-Methyl-3-pentenoic acid is a methyl-branched fatty acid . It has the molecular formula C6H10O2, an average mass of 114.142 Da, and a monoisotopic mass of 114.068077 Da .


Synthesis Analysis

3-Methyl-4-pentenoic acid can be synthesized from crotyl acetate via Claisen rearrangement .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-pentenoic acid is represented by the formula C6H10O2 . The IUPAC Standard InChI is InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) .


Physical And Chemical Properties Analysis

4-Methyl-3-pentenoic acid has a molecular weight of 114.14 . Its physical and chemical properties include a refractive index of n20/D 1.429 (lit.), a boiling point of 75-76 °C/4 mmHg (lit.), and a density of 0.94 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • As an intermediate in the synthesis of pyrethroids pesticides : It has been described that derivatives like 3,3-dimethyl-4-pentenoic acid methyl ester can be crucial intermediates for the synthesis of pyrethroid pesticides. Such compounds are prepared using different starting materials through methods like Claisen rearrangement and transesterification for industrial production (Chu-he, 2012).

  • In the synthesis of polymers : 4-Methyl-3-pentenoic acid derivatives, such as trans-2,5-dihydroxy-3-pentenoic acid methyl ester, have been reported for direct formation from pentoses using tin-containing silicates as catalysts. These compounds have shown utility in co-polymerization studies, potentially yielding products with functional groups from the ester incorporated into the polyester backbone (Elliot et al., 2017).

  • As a reactant in Diels-Alder reactions : The electrochemical carboxylation of certain dibromo compounds with atmospheric carbon dioxide yields 3-methylene-4-pentenoic acid, which can be used as a diene in intermolecular Diels-Alder reactions to synthesize adducts. This showcases its potential in synthetic organic chemistry (Senboku et al., 1998).

  • In the study of metabolic pathways : The metabolism of 4-pentenoic acid has been explored in various studies to understand its conversion and effects on enzymatic activity in biological systems. For instance, it's studied in the context of inhibiting fatty acid metabolism, thus contributing valuable information to biochemical and pharmacological fields (Schulz, 1983).

  • Photoisomerization Studies : The compound and its derivatives are studied in the context of photoisomerization, which is the process by which a compound undergoes structural change upon exposure to light. This is significant in understanding and utilizing light-induced reactions for various applications (Biot et al., 2010).

Safety and Hazards

4-Methyl-3-pentenoic acid is classified as dangerous. It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-methylpent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJHAULYLJXJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198450
Record name 3-Pentenoic acid, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-pentenoic acid

CAS RN

504-85-8
Record name 4-Methyl-3-pentenoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-pentenoic acid
Source ChemIDplus
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Record name 3-Pentenoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentenoic acid, 4-methyl
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Record name 4-METHYL-3-PENTENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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